molecular formula C17H16Cl2N2O5S2 B2665575 4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine CAS No. 477847-32-8

4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine

Cat. No.: B2665575
CAS No.: 477847-32-8
M. Wt: 463.34
InChI Key: KMNDJTFRIGNXNP-UHFFFAOYSA-N
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Description

4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl groups. The piperidine ring is substituted at the 1-position with a phenylsulfonyl moiety and at the 4-position with an oxyimino group linked to a 3,4-dichlorophenylsulfonyl substituent.

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3,4-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5S2/c18-16-7-6-15(12-17(16)19)28(24,25)26-20-13-8-10-21(11-9-13)27(22,23)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNDJTFRIGNXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylsulfonyl chloride under basic conditions.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Oximino Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitroso group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and oximino groups are key functional moieties that can modulate biological activity by binding to active sites or altering protein conformation. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Piperidine Derivatives

Piperidine derivatives are widely studied for their pharmacological versatility. Key structural variations include:

  • Aryl Substituents : The 3,4-dichlorophenyl group is a common motif in bioactive compounds due to its electron-withdrawing nature, which enhances lipophilicity and membrane permeability. For example:
    • 5-(3,4-Dichlorophenyl)-oxadiazole-thione derivatives (5a-5k) : These compounds exhibit antimicrobial activity, with substituents on the piperidine ring (e.g., methyl, ethyl) modulating potency .
    • (S)-4-(1-(3,4-Dichlorophenyl)-2-methoxyethyl)piperidine : A triple reuptake inhibitor with high enantiomeric excess (>99% ee) achieved via enzymatic resolution .
  • Sulfonyl Groups: The phenylsulfonyl and dichlorophenylsulfonyl groups in the target compound likely improve metabolic stability by resisting oxidative degradation. A structurally related compound, 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine (CAS 477847-24-8), differs in having a single chloro substituent on the benzoyl group, which may reduce steric hindrance compared to the dichloro analog .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Sulfonyl groups resist cytochrome P450 oxidation, a feature shared with BD 1063 and BD 1047 .
  • Stereochemistry: Unlike the enantiomerically pure triple reuptake inhibitor , the target compound’s planar oxyimino bridge may reduce stereochemical complexity.

Biological Activity

4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a synthetic compound with significant potential in biological research and therapeutic applications. Its molecular formula is C17H16Cl2N2O5S2, and it has garnered attention for its diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a dichlorophenyl group and a phenylsulfonyl moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Core : Cyclization reactions using appropriate precursors.
  • Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride.
  • Attachment of the Dichlorophenyl Group : Nucleophilic substitution reactions.
  • Formation of the Oximino Group : Final adjustments to achieve the desired structure.

Antibacterial Activity

Research has shown that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies on piperidine derivatives indicate their effectiveness against bacteria such as Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating strong inhibition against urease and acetylcholinesterase (AChE) .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

Anticancer Properties

The compound's potential in cancer therapy is notable. Research indicates that similar piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves interactions with cellular signaling pathways that lead to cell cycle arrest and apoptosis .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds containing sulfonamide groups exhibit significant inhibitory effects on enzymes like AChE and urease. This suggests potential applications in treating conditions where these enzymes play a critical role, such as Alzheimer's disease or certain bacterial infections .

Case Studies

  • Antibacterial Screening : A study synthesized various piperidine derivatives, including those similar to 4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine. The compounds were evaluated for their antibacterial properties against multiple strains, showing promising results particularly against Escherichia coli and Pseudomonas aeruginosa .
  • In Silico Docking Studies : Computational studies have been employed to understand the binding interactions of these compounds with target proteins. These studies indicate that the unique structural features of the piperidine derivatives facilitate strong binding affinities, which correlate with their biological activities .

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